molecular formula C20H14BrN3O B12495544 3-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-phenylprop-2-enamide CAS No. 5818-63-3

3-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-phenylprop-2-enamide

Cat. No.: B12495544
CAS No.: 5818-63-3
M. Wt: 392.2 g/mol
InChI Key: INKOXKXVXILKGG-UHFFFAOYSA-N
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Description

(2E)-3-[1-(4-BROMOPHENYL)PYRROL-2-YL]-2-CYANO-N-PHENYLPROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a pyrrole ring, a cyano group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-(4-BROMOPHENYL)PYRROL-2-YL]-2-CYANO-N-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the bromophenyl group. The cyano group is then added through a nucleophilic substitution reaction, and finally, the phenylprop-2-enamide moiety is introduced via a condensation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[1-(4-BROMOPHENYL)PYRROL-2-YL]-2-CYANO-N-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrrole derivatives.

Scientific Research Applications

(2E)-3-[1-(4-BROMOPHENYL)PYRROL-2-YL]-2-CYANO-N-PHENYLPROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-3-[1-(4-BROMOPHENYL)PYRROL-2-YL]-2-CYANO-N-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[1-(4-CHLOROPHENYL)PYRROL-2-YL]-2-CYANO-N-PHENYLPROP-2-ENAMIDE
  • (2E)-3-[1-(4-METHOXYPHENYL)PYRROL-2-YL]-2-CYANO-N-PHENYLPROP-2-ENAMIDE
  • (2E)-3-[1-(4-FLUOROPHENYL)PYRROL-2-YL]-2-CYANO-N-PHENYLPROP-2-ENAMIDE

Uniqueness

The uniqueness of (2E)-3-[1-(4-BROMOPHENYL)PYRROL-2-YL]-2-CYANO-N-PHENYLPROP-2-ENAMIDE lies in its bromophenyl group, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

5818-63-3

Molecular Formula

C20H14BrN3O

Molecular Weight

392.2 g/mol

IUPAC Name

3-[1-(4-bromophenyl)pyrrol-2-yl]-2-cyano-N-phenylprop-2-enamide

InChI

InChI=1S/C20H14BrN3O/c21-16-8-10-18(11-9-16)24-12-4-7-19(24)13-15(14-22)20(25)23-17-5-2-1-3-6-17/h1-13H,(H,23,25)

InChI Key

INKOXKXVXILKGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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